![molecular formula C15H14O6 B230951 7-Methyl-12-methylidene-3,6,10,15-tetraoxapentacyclo[12.2.1.02,4.05,7.09,13]heptadec-1(17)-ene-11,16-dione CAS No. 17928-61-9](/img/structure/B230951.png)
7-Methyl-12-methylidene-3,6,10,15-tetraoxapentacyclo[12.2.1.02,4.05,7.09,13]heptadec-1(17)-ene-11,16-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyl-12-methylidene-3,6,10,15-tetraoxapentacyclo[12.2.1.02,4.05,7.09,13]heptadec-1(17)-ene-11,16-dione, also known as Epothilone B, is a natural product that was first isolated from the myxobacterium Sorangium cellulosum. Epothilone B is a potent microtubule-stabilizing agent, which has been shown to have significant anti-tumor activity.
Applications De Recherche Scientifique
Synthesis and Structural Transformation
- The compound has been used in the synthesis of complex polycyclic structures. For example, it has been synthesized starting from the [4+6]-cycloaddition product of the reaction of 3,4-bis(methylene)-7,7-dibromobicyclo[4.1.0]heptane with tropone. This process involved transforming the adducts to their epoxides and then to diones, demonstrating its role in creating advanced organic structures (Kato, Mitsuda, Shibuya, & Furuichi, 1991).
Facilitating Novel Syntheses
- The compound serves as a key intermediate in novel syntheses. For instance, it has been involved in creating functionalized propellano-bislactones, showcasing its utility in generating new chemical entities with potential applications (Basavaiah & Satyanarayana, 2001).
Polymer Chemistry Applications
- In the field of polymer chemistry, derivatives of this compound have been used to toughen polylactide, a biodegradable polyester. This demonstrates its potential in improving the mechanical properties of polymers, which is significant in materials science and engineering (Jing & Hillmyer, 2008).
Role in Complex Alkaloid Structures
- The compound's structure is similar to that of complex alkaloids. For example, a related compound was isolated from Daphniphyllum macropodum, suggesting its relevance in studying natural product chemistry and alkaloid biosynthesis (Lu, Kong, Feng, Hao, & Lu, 2007).
Macrocyclic Ether-Ester Synthesis
- It has been involved in the preparation of macrocyclic ether-esters, indicating its role in synthesizing complex cyclic structures with potential applications in various chemical industries (Thompson, Bradshaw, Nielsen, Bishop, Cox, Fore, Maas, Izatt, & Christensen, 1977).
Angiogenesis Research
- Derivatives of this compound have been explored for their antiangiogenic properties, highlighting its potential application in medical research, particularly in the development of treatments for diseases involving angiogenesis (Wang, Yu, Lin, Zhao, Zhu, Lu, Li, Wang, Yang, Qin, Fang, Chen, & Yang, 2012).
Propriétés
Numéro CAS |
17928-61-9 |
|---|---|
Formule moléculaire |
C15H14O6 |
Poids moléculaire |
290.27 g/mol |
Nom IUPAC |
7-methyl-12-methylidene-3,6,10,15-tetraoxapentacyclo[12.2.1.02,4.05,7.09,13]heptadec-1(17)-ene-11,16-dione |
InChI |
InChI=1S/C15H14O6/c1-5-9-7-3-6(14(17)18-7)10-11(20-10)12-15(2,21-12)4-8(9)19-13(5)16/h3,7-12H,1,4H2,2H3 |
Clé InChI |
JRZGAAFGODYEEA-UHFFFAOYSA-N |
SMILES |
CC12CC3C(C4C=C(C5C(C1O2)O5)C(=O)O4)C(=C)C(=O)O3 |
SMILES canonique |
CC12CC3C(C4C=C(C5C(C1O2)O5)C(=O)O4)C(=C)C(=O)O3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2-Ethoxy-5-methylphenyl)sulfonyl]piperidine](/img/structure/B230868.png)
![1-[(4-Ethoxyphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B230874.png)
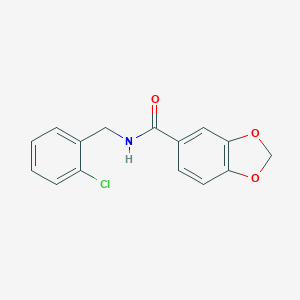
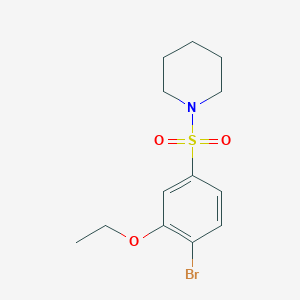
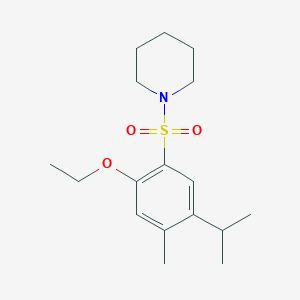
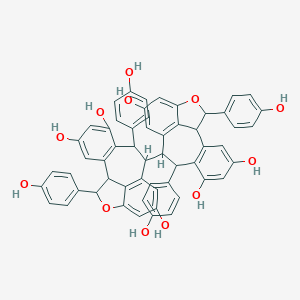

![Diethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B230909.png)
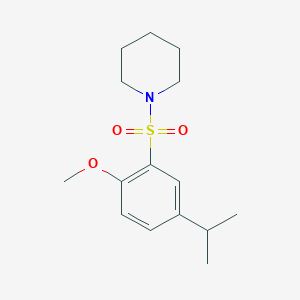
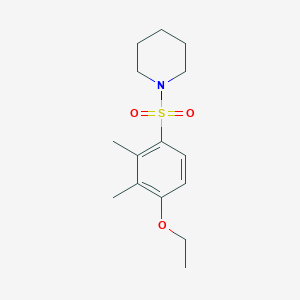
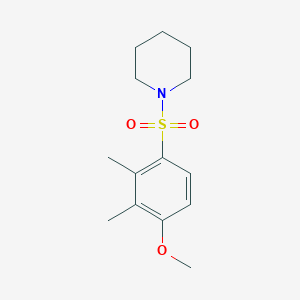

![(3S,10S,13R,14R,17R)-17-[(2R)-4-(3,3-dimethyloxiran-2-yl)butan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B230918.png)
![1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B230930.png)